An In-depth Technical Guide to 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS 94749-73-2)
An In-depth Technical Guide to 1-[4-[(6-Bromohexyl)oxy]butyl]benzene (CAS 94749-73-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and applications, with a focus on the practical considerations relevant to laboratory and process development settings.
Core Molecular Attributes and Physicochemical Properties
1-[4-[(6-Bromohexyl)oxy]butyl]benzene, with the CAS number 94749-73-2, is a bifunctional organic molecule featuring a terminal bromoalkane and an alkyl aryl ether.[1] This unique combination of functional groups makes it a versatile building block in multi-step organic syntheses.[1]
Table 1: Physicochemical Properties of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅BrO | [1][2] |
| Molecular Weight | 313.27 g/mol | [1][2] |
| Appearance | Colorless to light yellow viscous liquid | [3][4] |
| Density | 1.143 ± 0.06 g/cm³ (at 20°C) | [1][2] |
| Boiling Point | 90°-95°C at 0.1 mmHg | [5] |
| Solubility | Data not available, but expected to be soluble in common organic solvents like THF, toluene, and ethers. | |
| Storage | Store at room temperature or +5°C. | [3][6] |
Synthesis: The Williamson Ether Synthesis in Focus
The primary route for the synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is the Williamson ether synthesis.[4][7][8] This venerable yet highly effective SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[7][8] In this specific case, the alkoxide is generated from 4-phenyl-1-butanol, which then reacts with an excess of 1,6-dibromohexane.
Reaction Mechanism and Key Considerations
The synthesis proceeds in two conceptual steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-phenyl-1-butanol, forming the corresponding alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide attacks one of the electrophilic carbon atoms of 1,6-dibromohexane, displacing a bromide ion and forming the ether linkage.
Experimental Protocol: Standard Laboratory Synthesis
A typical laboratory-scale synthesis is as follows:
-
To a solution of 4-phenyl-1-butanol (1.0 eq) and a significant excess of 1,6-dibromohexane (typically 3-5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), sodium hydride (NaH, ~1.1 eq of a 60% dispersion in mineral oil) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).[5]
-
The resulting suspension is heated to reflux and maintained at this temperature for several hours (e.g., 24-27 hours), with reaction progress monitored by a suitable technique like thin-layer chromatography (TLC).[5]
-
Upon completion, the reaction is carefully quenched with water.
-
The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil.[5]
Process Optimization and Industrial-Scale Synthesis
For larger-scale preparations, an improved process has been patented which utilizes a phase-transfer catalyst (PTC).[9] This approach avoids the use of sodium hydride, which can be hazardous on a large scale.
Key improvements in the PTC method include: [9]
-
Base: Use of aqueous sodium or potassium hydroxide.
-
Phase-Transfer Catalyst: A quaternary ammonium salt (e.g., tetrabutylammonium bromide) is employed to facilitate the transfer of the hydroxide and subsequently the alkoxide between the aqueous and organic phases.
-
Solvent: A water-immiscible organic solvent such as toluene is used.
-
Controlled Addition: The 4-phenylbutanol is added gradually to the mixture of 1,6-dibromohexane, base, PTC, and solvent. This controlled addition helps to minimize side reactions.
This PTC-based process offers advantages in terms of safety, cost-effectiveness, and high space-time yield, making it more amenable to industrial production.[9]
Purification
The crude product is typically purified by fractional distillation under high vacuum.[5][9][10] A boiling point of 90°-95°C at a pressure of 0.1 mmHg has been reported.[5] For laboratory scale, column chromatography on silica gel can also be employed.[5]
Potential Side Reactions and Mitigation
-
Dialkylation: The alkoxide can potentially react with the product to form a diether. Using a large excess of 1,6-dibromohexane minimizes this side reaction.
-
Elimination: Although less likely with a primary alkyl halide, elimination reactions can compete with substitution, especially at higher temperatures or with sterically hindered bases.[8][11] The use of milder reaction conditions and unhindered bases can mitigate this.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and ether-linked protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅-) | 7.10 - 7.30 | Multiplet | 5H |
| Benzylic (-CH₂-Ph) | 2.60 - 2.70 | Triplet | 2H |
| Methylene adjacent to ether oxygen (-O-CH₂-) | 3.35 - 3.45 | Triplet | 2H |
| Methylene adjacent to bromine (-CH₂-Br) | 3.38 - 3.48 | Triplet | 2H |
| Other aliphatic (-CH₂-) | 1.30 - 1.90 | Multiplets | 14H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅-) | 125 - 142 |
| Methylene adjacent to ether oxygen (-O-CH₂-) | 68 - 72 |
| Methylene adjacent to bromine (-CH₂-Br) | 33 - 36 |
| Other aliphatic (-CH₂-) | 25 - 35 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A pair of peaks of roughly equal intensity at m/z 312 and 314, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentations:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.
-
Benzylic cleavage: Cleavage of the bond between the butyl chain and the phenyl group, leading to a prominent peak at m/z 91 (the tropylium ion).
-
Loss of HBr: A peak corresponding to [M-81]⁺.
-
Cleavage of the C-Br bond.
-
Reactivity and Applications in Organic Synthesis
The utility of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene lies in the differential reactivity of its two functional groups.
Reactivity of the Bromo- Functionality
The primary bromo group is a good leaving group and readily participates in nucleophilic substitution reactions (SN2).[12] This allows for the introduction of a wide range of nucleophiles, forming new carbon-heteroatom or carbon-carbon bonds.
Reactivity of the Ether Linkage
The ether linkage is generally stable to many reaction conditions, including basic and mild acidic conditions.[7][13] However, it can be cleaved by strong acids such as HBr or HI, typically at elevated temperatures.[7][13] This cleavage would likely occur at the C-O bond of the hexyl group due to the SN2 mechanism favoring attack at the less hindered primary carbon.[7][13]
Primary Application: Synthesis of Salmeterol
The most prominent application of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is as a key intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.[9][10][14]
In the synthesis of Salmeterol, the bromo- functionality of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is displaced by an amine, typically N-benzylamine, to form N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.[15] This intermediate is then further elaborated to yield the final Salmeterol molecule.
Safety, Handling, and Toxicology
As with any chemical reagent, proper safety precautions must be observed when handling 1-[4-[(6-Bromohexyl)oxy]butyl]benzene.
General Handling
-
Work in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][16]
-
Avoid inhalation of mists or vapors.[16]
Incompatibilities
-
Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[16]
Toxicology
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[16]
Conclusion
1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry for the production of Salmeterol. Its synthesis via the Williamson ether reaction is well-established and can be optimized for large-scale production using phase-transfer catalysis. A thorough understanding of its reactivity, particularly the differential reactivity of the bromo and ether functionalities, is key to its successful application in multi-step synthetic routes. While specific toxicological data is lacking, its structural motifs suggest that it should be handled with the appropriate safety precautions common to bromoalkanes and ethers. This guide provides a solid foundation of technical knowledge for researchers and developers working with this important chemical building block.
References
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PrepChem.com. (n.d.). Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]
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PubChem. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]
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PharmaCompass. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]
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Aurangabad Chemical Industries. (n.d.). 1-[4(6-BROMOHEXYLOXY)BUTYL]BENZENE Manufacturer, Exporter from Aurangabad. Retrieved from [Link]
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FinoCure Laboratories. (n.d.). 1-[4-[(6-Bromohexyl)oxy]butyl]benzene | CAS 94749-72-2. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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NCBI. (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - REFERENCES. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]
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